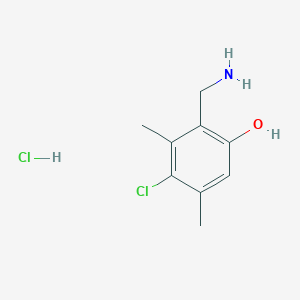

2-(Aminomethyl)-4-chloro-3,5-dimethylphenol hydrochloride

CAS No.:

Cat. No.: VC13784424

Molecular Formula: C9H13Cl2NO

Molecular Weight: 222.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13Cl2NO |

|---|---|

| Molecular Weight | 222.11 g/mol |

| IUPAC Name | 2-(aminomethyl)-4-chloro-3,5-dimethylphenol;hydrochloride |

| Standard InChI | InChI=1S/C9H12ClNO.ClH/c1-5-3-8(12)7(4-11)6(2)9(5)10;/h3,12H,4,11H2,1-2H3;1H |

| Standard InChI Key | FUWOWJKOOGWQCI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1Cl)C)CN)O.Cl |

| Canonical SMILES | CC1=CC(=C(C(=C1Cl)C)CN)O.Cl |

Introduction

Chemical Structure and Functional Attributes

Molecular Architecture

The compound’s structure centers on a phenolic ring substituted at positions 2, 4, 3, and 5. Key features include:

-

Aminomethyl group (-CHNH): Positioned at the 2nd carbon, this group introduces nucleophilic reactivity and hydrogen-bonding potential.

-

Chloro substituent (-Cl): Located at the 4th carbon, it enhances electrophilic aromatic substitution resistance while influencing electronic distribution.

-

Methyl groups (-CH): At positions 3 and 5, these groups sterically hinder the ring and modulate solubility.

-

Hydrochloride salt form: Improves stability and aqueous solubility via ionic interactions.

Physicochemical Properties

While direct data on this compound is limited, inferences from analogous structures suggest:

-

Solubility: High solubility in polar solvents (e.g., water, ethanol) due to the hydrochloride salt, contrasting with limited solubility in nonpolar solvents.

-

Stability: Susceptible to oxidation under acidic or high-temperature conditions, necessitating storage in cool, dry environments.

-

pKa: Estimated pKa values of ~8.5–10.5 for the phenolic hydroxyl and aminomethyl groups, influencing protonation states in biological systems.

Table 1: Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.11 g/mol |

| Functional Groups | Phenol, aminomethyl, chloro, methyl |

| Salt Form | Hydrochloride |

| Storage Recommendations | 2–8°C, inert atmosphere |

Synthesis and Purification Strategies

Synthetic Pathway

The synthesis involves sequential modifications to a phenolic precursor:

Chlorination

Initial chlorination introduces the chloro group at position 4. Reagents like sulfuryl chloride () or chlorine gas () under controlled temperatures (0–25°C) achieve selective substitution.

Nitration and Reduction

Nitration at position 2 using nitric acid () forms a nitro intermediate, which is reduced to an amine via catalytic hydrogenation (e.g., Pd/C, H) or hydride agents (e.g., NaBH). Subsequent methylation via Friedel-Crafts alkylation introduces methyl groups at positions 3 and 5.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid () in anhydrous ether or ethanol, precipitating the hydrochloride salt.

Optimization and Challenges

-

Yield Enhancement: Catalysts (e.g., FeCl) and low-temperature nitration (~0°C) mitigate side reactions.

-

Purification: Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product.

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Yield (%) |

|---|---|---|---|

| Chlorination | , | 0–25°C | 65–75 |

| Nitration | , | 0°C | 50–60 |

| Reduction | , Pd/C | 25–50°C | 80–90 |

| Salt Formation | , ethanol | RT | 95+ |

Functional Applications and Research Insights

Tyrosinase Inhibition

Structural analogs demonstrate potent tyrosinase inhibitory activity, a key enzyme in melanin biosynthesis. The aminomethyl group chelates copper ions at the enzyme’s active site, while chloro and methyl groups enhance binding affinity. Potential applications include:

-

Cosmeceuticals: Skin-lightening formulations targeting hyperpigmentation.

-

Agricultural Uses: Preventing enzymatic browning in crops.

Organic Synthesis Intermediate

The compound serves as a precursor for:

-

Schiff Bases: Condensation with aldehydes/ketones forms imines for coordination chemistry.

-

Heterocyclic Compounds: Cyclization reactions yield benzoxazines or quinazolines.

Antimicrobial Activity

Preliminary studies on chlorinated phenols suggest broad-spectrum antimicrobial effects, though specific data for this compound remains unexplored.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR: Expected signals include a singlet for aromatic protons (δ 6.8–7.2 ppm), a triplet for aminomethyl (-CHNH, δ 2.8–3.2 ppm), and singlets for methyl groups (δ 2.1–2.3 ppm).

-

C NMR: Aromatic carbons (δ 110–150 ppm), aminomethyl carbon (δ 40–45 ppm), and methyl carbons (δ 18–22 ppm).

Fourier-Transform Infrared (FT-IR)

Key absorptions include:

-

O-H stretch (phenolic): 3200–3500 cm.

-

N-H stretch (amine): 3300–3400 cm.

-

C-Cl stretch: 550–750 cm.

Future Research Directions

Pharmacological Studies

-

Mechanistic Studies: Elucidate tyrosinase inhibition kinetics and in vivo efficacy.

-

Drug Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance bioavailability.

Synthetic Chemistry

-

Green Chemistry Approaches: Explore solvent-free reactions or biocatalytic methods.

-

Derivatization: Synthesize analogs with modified substituents to optimize bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume